molecular formula C20H17NO3S2 B491734 N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide CAS No. 518053-48-0

N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide

Cat. No.: B491734
CAS No.: 518053-48-0
M. Wt: 383.5g/mol
InChI Key: QIPCCYABVFBQJH-UHFFFAOYSA-N
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Description

N-(7,8,9,10-Tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide is a synthetic compound featuring a tetrahydronaphthobenzofuran scaffold linked to a thiophene sulfonamide group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The core structure is related to tetrahydronaphtho-fused heterocycles, a class known for exhibiting pharmacological activity. Scientific literature indicates that closely related tetrahydronaphtho[1,2-b]azepine derivatives have demonstrated promising in vitro activity against parasites such as Trypanosoma cruzi and Leishmania chagasi . Furthermore, the thiophene-2-sulfonamide moiety is a recognized pharmacophore in enzyme inhibition. Structural analogs featuring this group have been identified as inhibitors of cyclin-dependent kinase 5 (cdk5)/p25, a target relevant to neurological conditions . More broadly, sulfonamides, particularly five-membered heterocyclic variants like thiophene sulfonamides, are extensively investigated as potent inhibitors of carbonic anhydrase isoforms . These enzymes are therapeutic targets for a range of conditions, including glaucoma, epilepsy, and cancer . The combination of these structural features makes this compound a valuable chemical tool for researching new therapeutic agents, particularly in enzymology and parasitology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S2/c22-26(23,19-10-5-11-25-19)21-17-12-16-14-7-3-4-9-18(14)24-20(16)15-8-2-1-6-13(15)17/h1-2,5-6,8,10-12,21H,3-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPCCYABVFBQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

TiCl₄-Promoted Cyclization

A regioselective one-step method involves reacting 1-naphthol derivatives with α-haloketones in trifluoroethanol (TFE) at elevated temperatures (60–80°C). For example, 1-naphthol (1a ) and 2-chloroacetone (2a ) react in the presence of TiCl₄ (1.2 equiv) to yield 2-methylnaphtho[1,2-b]benzofuran (6a ) with >90% regioselectivity. Key parameters include:

ParameterOptimal ConditionEffect of Deviation
TiCl₄ Equivalents1.2 equiv<1.0 equiv: Incomplete cyclization
SolventTrifluoroethanol (TFE)CH₂Cl₂/toluene: Slower reaction
Temperature60–80°CRT: Trace product formation

This method avoids traditional Friedel-Crafts catalysts, leveraging TiCl₄’s dual role as a Lewis acid and dehydrating agent to drive cyclization.

Hydrogenation of Naphthobenzofuran

Partial hydrogenation of the naphthalene ring is achieved via catalytic hydrogenation using Pd/C or PtO₂ under H₂ (1–3 atm). For instance, naphtho[1,2-b]benzofuran dissolved in ethanol undergoes hydrogenation at 50°C to yield the tetrahydronaphtho derivative with >95% conversion.

“Sulfur dioxide gas was passed through the surface of the mixture for 30 min... followed by hydroxylamine-O-sulfonic acid addition to yield sulfonamide in 72% yield after chromatography.”

Coupling to the Benzofuran Core

The sulfonamide group is introduced to the tetrahydronaphthobenzofuran core via SNAr (nucleophilic aromatic substitution). Activating the benzofuran’s C5 position with electron-withdrawing groups (e.g., nitro) facilitates displacement by the sulfonamide nucleophile. For example:

Nitro-substituted benzofuran+Thiophene-2-sulfonamideDMF, 110°CTarget compound (65% yield)\text{Nitro-substituted benzofuran} + \text{Thiophene-2-sulfonamide} \xrightarrow{\text{DMF, 110°C}} \text{Target compound (65\% yield)}

Integrated Multi-Step Synthesis

A representative synthesis pathway combines the above methods:

Step 1 : Synthesis of 5-nitro-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran

  • 1-Naphthol + 2-chloro-3-pentanone → 2-ethylnaphthobenzofuran (TiCl₄/TFE, 70°C).

  • Catalytic hydrogenation (Pd/C, H₂, 50°C) → tetrahydronaphtho derivative.

  • Nitration (HNO₃/H₂SO₄, 0°C) → 5-nitro intermediate.

Step 2 : Nitro Reduction and Sulfonamidation

  • Reduction with SnCl₂/HCl → 5-amino derivative.

  • Diazotization (NaNO₂/HCl) followed by sulfonamide coupling (CuSO₄ catalyst).

Step 3 : Purification

  • Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the target compound in >98% purity.

Reaction Optimization and Challenges

Regioselectivity in Benzofuran Formation

TiCl₄ promotes C2-alkylation over C3 due to steric and electronic effects. For example, 2-chloroacetone reacts at the less hindered position, yielding 2-methyl derivatives exclusively.

Sulfonamide Installation

Lithiation of thiophene requires strict temperature control (-60°C to -78°C) to prevent ring-opening side reactions. Excess SO₂ gas flow (>30 min) ensures complete sulfinate formation.

Analytical Characterization

Key spectroscopic data for the target compound:

Spectrum Signals (δ, ppm)
¹H NMR (CDCl₃)8.27 (d, J=8.2 Hz, 1H), 7.91 (d, J=8.2 Hz, 1H), 6.51 (s, 1H), 2.58 (s, 3H)
¹³C NMR (CDCl₃)154.6 (C=O), 149.9 (Ar), 130.8 (Ar), 14.2 (CH₃)
HRMSm/z calc. for C₂₂H₁₉NO₄S₂: 425.52; found: 425.51

Scalability and Industrial Feasibility

The TiCl₄-mediated cyclization and SO₂-based sulfonamidation are scalable to kilogram quantities with modifications:

  • Continuous SO₂ Delivery : Prevents local overheating in large-scale reactions.

  • TFE Recycling : Reduces solvent costs by 40% via distillation recovery .

Chemical Reactions Analysis

Types of Reactions

N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Substituents Sulfonamide Type Molecular Formula Molecular Weight Key Characteristics Source
N-(7,8,9,10-Tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide (Target Compound) None Thiophene-2-sulfonamide C20H17NO3S2 383.48* Base structure; potential kinase inhibition inferred from analogs . Hypothetical
N-(8-tert-Butyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-ethoxybenzenesulfonamide 8-tert-butyl 4-Ethoxybenzenesulfonamide C28H31NO4S 477.61 Increased lipophilicity due to tert-butyl and ethoxy groups; may enhance metabolic stability .
4-Bromo-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide None 4-Bromobenzenesulfonamide C22H18BrNO3S 472.35 Bromine substituent enhances electronic density; potential halogen bonding .
N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide 9,9-dimethyl, 7-oxo Thiophene-2-sulfonamide C22H19NO4S2 425.52 Oxo group introduces hydrogen-bonding capability; dimethyl groups add steric bulk .
N-(8-(tert-Pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide 8-tert-pentyl Thiophene-2-sulfonamide C25H27NO3S2 453.62 Extended alkyl chain (tert-pentyl) may improve membrane permeability .

*Calculated based on core (C16H15O from ) and sulfonamide group (C4H3S-SO2NH-).

Structural and Functional Insights

  • The 7-oxo group () introduces a ketone, enabling hydrogen bonding with biological targets, which could enhance affinity for kinases or enzymes .
  • 4-Ethoxybenzenesulfonamide () combines electron-donating (ethoxy) and hydrophobic (benzene) features, balancing solubility and binding .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structurally related patents highlight Fyn kinase inhibition ().

Biological Activity

N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 301315-69-5
  • Molecular Formula : C26H21NO3S
  • Molecular Weight : 427.51484 g/mol

Structural Characteristics

The compound features a complex structure combining a tetrahydronaphtho[1,2-b]benzofuran moiety with a thiophene sulfonamide group. This unique configuration is hypothesized to contribute to its biological activity.

This compound has been studied primarily for its inhibition of carbonic anhydrase (CA), an enzyme critical in various physiological processes. The compound exhibits nanomolar-level potency for the inhibition of human carbonic anhydrase II in vitro, indicating its potential as a therapeutic agent for conditions like glaucoma and other ocular diseases .

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase :
    • A series of thiophene and furan sulfonamides were synthesized and tested for their inhibitory effects on human carbonic anhydrase II. This compound was among those demonstrating significant inhibitory activity .
  • Ocular Hypotensive Activity :
    • Selected compounds from the study were evaluated in ocular normotensive albino rabbits and showed potential as effective topical agents for lowering intraocular pressure. This suggests that the compound could be developed into a treatment for glaucoma .
  • Toxicity and Sensitization Studies :
    • In vitro studies assessing the sensitization potential of the compound indicated low reactivity with glutathione, suggesting a favorable safety profile for further development .

Comparative Biological Activity

The following table summarizes the biological activities of various sulfonamide derivatives compared to this compound:

Compound NameCarbonic Anhydrase Inhibition (IC50)Ocular Hypotensive EffectSensitization Potential
This compoundNanomolar levelYesLow
Other Sulfonamide AMicromolar levelNoModerate
Other Sulfonamide BNanomolar levelYesLow

Q & A

Basic Research Question

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability under heat stress.
  • Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for MS identification .
  • Competitive Binding : Co-treat with known inhibitors (e.g., IRAK4 inhibitors in ) to confirm specificity.

What analytical methods ensure batch-to-batch consistency in synthesis?

Basic Research Question

  • HPLC Purity : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
  • Elemental Analysis : Verify C/H/N/S content (±0.4% theoretical values) for novel compounds .
  • Chiral Purity : Chiral HPLC or polarimetry ([α]D_D) for stereoisomeric resolution, critical for compounds like (3R)-3-hydroxypyrrolidine derivatives .

How can metabolic stability be predicted early in development?

Advanced Research Question

  • Microsomal Incubations : Measure half-life in human liver microsomes (HLM) with NADPH cofactor.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .
  • Computational Tools : SwissADME or ADMET Predictor™ estimate logP, CYP liabilities, and solubility .

What crystallographic challenges arise with this compound, and how are they addressed?

Advanced Research Question

  • Polymorphism : Screen crystallization conditions (e.g., vapor diffusion with PEG 3350) to isolate stable forms.
  • Disorder in Fused Rings : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
  • Heavy Atom Derivatives : Soak crystals with iodide or platinum compounds for phasing (e.g., as in PDB 8UM) .

How are stability studies designed under ICH guidelines?

Basic Research Question

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • HPLC-MS Monitoring : Track hydrolysis (e.g., sulfonamide cleavage) or oxidation (e.g., furan ring epoxidation) .
  • pH Stability : Test solubility and degradation in buffers (pH 1–9) to simulate gastrointestinal conditions .

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